molecular formula C14H13BO2 B14268684 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- CAS No. 156575-59-6

1,3,2-Benzodioxaborole, 2-(2-phenylethyl)-

Cat. No.: B14268684
CAS No.: 156575-59-6
M. Wt: 224.06 g/mol
InChI Key: KJJDSDSIHMSXPF-UHFFFAOYSA-N
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Description

Contextualizing Organoboron Chemistry and Boronic Esters in Synthetic Transformations

Organoboron compounds are a versatile class of molecules that have become indispensable in organic synthesis. nih.gov Their applications have seen a dramatic surge in recent decades, largely due to their role as key nucleophilic coupling partners in a variety of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura reaction. nih.govacs.org Boronic acids and their derivatives, including boronic esters, are central to these transformations. acs.orgacs.org

The fundamental property that drives the utility of organoboron compounds is the electropositive nature of boron compared to carbon. nih.gov This polarity facilitates transmetalation in catalytic cycles. Boronic esters, in particular, offer several advantages over their corresponding boronic acids. They are generally more stable, less prone to protodeboronation, and often exhibit better solubility in organic solvents. acs.orgbris.ac.uk The transformation of the boronic ester moiety into other functional groups is a key strategy in synthesis, allowing for the stereospecific formation of new C-C, C-O, C-N, and C-H bonds. bris.ac.uk

The synthesis of boronic esters can be achieved through various methods, including the reaction of borate (B1201080) esters with organometallic reagents and palladium-catalyzed borylation of aryl halides with diboron (B99234) reagents. nih.gov More recent advancements have also explored photoinduced synthetic approaches to organoboron compounds. nih.gov

Significance of the 1,3,2-Benzodioxaborole (B1584974) Scaffold in Modern Organic Synthesis

The 1,3,2-benzodioxaborole scaffold, also known as a catecholborane ester, is a specific type of boronic ester derived from catechol. This particular scaffold imparts unique properties and reactivity to the boron center. The oxygen lone pairs of the catechol moiety donate into the empty p-orbital of the boron atom, which decreases the electrophilicity of the boron and can influence the stability and reactivity of the molecule. bris.ac.uk

This structural feature makes 1,3,2-benzodioxaborole derivatives valuable reagents in a variety of synthetic transformations. They are frequently employed in cross-coupling reactions, where the nature of the diol can influence the efficiency of the transmetalation step. The stability of the catecholborane ester allows for its purification and handling, making it a convenient precursor for in-situ generation of the corresponding boronic acid if needed.

Furthermore, the 1,3,2-benzodioxaborole framework has been a subject of study in its own right, particularly in the context of materials science. For instance, aryl boronate esters like 2-phenyl-1,3,2-benzodioxaborole (B1347076) are important building blocks for the formation of covalent organic frameworks (COFs). nih.gov The electronic and structural properties of these molecules can be tuned by adding substituents to the aromatic rings, which in turn modifies the properties of the resulting materials. nih.gov

Table 1: Properties of Selected 1,3,2-Benzodioxaborole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
2-Phenyl-1,3,2-benzodioxaborole 5747-23-9 C12H9BO2 196.01
1,3,2-Benzodioxaborole, 2-[(1E)-2-phenylethenyl]- 6783-04-6 C14H11BO2 222.05
2-[(E)-2-(4-methylphenyl)ethenyl]-1,3,2-benzodioxaborole 184034-18-2 C15H13BO2 236.08

Academic Research Focus on 2-(2-phenylethyl)-1,3,2-Benzodioxaborole and Its Analogues

Academic research has shown a keen interest in 2-(2-phenylethyl)-1,3,2-benzodioxaborole and its analogues due to their potential applications in synthetic chemistry. The phenylethyl group attached to the boron atom provides a versatile handle for further functionalization and participation in various coupling reactions.

Research in this area often focuses on the development of new catalytic methods for cross-coupling reactions. For example, studies have explored copper-catalyzed cross-coupling of alkylboranes with heteroaryl bromides, a reaction manifold where substrates like 2-(2-phenylethyl)-1,3,2-benzodioxaborole could potentially be employed. The development of metal-free cross-coupling reactions of esters and boranes also represents a significant area of investigation, aiming for more sustainable and cost-effective synthetic methodologies. chemrxiv.orgchemrxiv.org

Analogues of 2-(2-phenylethyl)-1,3,2-benzodioxaborole, such as those with different substituents on the phenyl ring or variations in the diol backbone, are also of interest. For instance, the pinacol (B44631) ester of 2-phenylethylboronic acid is another commonly used derivative. chemsrc.com The choice between a catechol or pinacol ester can influence the reactivity and stability of the organoboron reagent, allowing chemists to fine-tune reaction conditions for optimal outcomes. The study of chiral secondary boronic esters and their cross-coupling reactions with retention of configuration is another important research direction, highlighting the potential for stereoselective synthesis using these building blocks. nih.gov

Properties

CAS No.

156575-59-6

Molecular Formula

C14H13BO2

Molecular Weight

224.06 g/mol

IUPAC Name

2-(2-phenylethyl)-1,3,2-benzodioxaborole

InChI

InChI=1S/C14H13BO2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2

InChI Key

KJJDSDSIHMSXPF-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)CCC3=CC=CC=C3

Origin of Product

United States

Mechanistic Investigations of 1,3,2 Benzodioxaborole, 2 2 Phenylethyl Reactivity

Intrinsic Reactivity and Electronic Influences on the Boron-Carbon Bond

The utility of 2-(2-phenylethyl)-1,3,2-benzodioxaborole in synthesis is fundamentally governed by the stability and reactivity of its C(sp³)–B bond. This section explores the factors that control this bond's behavior and the electronic role of its substituents.

The stability of the boron-carbon bond in 2-(2-phenylethyl)-1,3,2-benzodioxaborole is significantly influenced by the catecholboronic ester moiety. Boronic esters generally exhibit greater stability compared to their corresponding boronic acids, making them robust and easily handled reagents. nih.govacs.org The cyclic structure formed between the boron atom and the catechol diol provides thermodynamic stability. These esters are typically stable in anhydrous, non-hydroxylic organic solvents and can be stored for extended periods, though they may show instability towards chromatography on silica (B1680970) gel. nih.gov

The key factors governing the stability and activation include:

Lewis Acidity: The boron atom in a boronic ester is electron-deficient and acts as a Lewis acid. nih.gov The strength of this acidity is modulated by the substituents on the boron atom. The catechol group, with its electron-withdrawing oxygen atoms, increases the Lewis acidity of the boron center compared to alkyl groups alone.

Hybridization: The boron atom is sp² hybridized, possessing a vacant p-orbital. This orbital's availability is central to the activation mechanism.

Activation by Base: For participation in cross-coupling reactions, the C–B bond must be activated. This is typically achieved by the addition of a base. The base coordinates to the electron-deficient boron center, forming a tetracoordinate "ate" complex. This coordination increases the electron density on the boron atom, which in turn enhances the nucleophilicity of the phenylethyl group, making it more readily transferable to a metal center during transmetalation. mdpi.com

Structural Integrity: The catechol ester framework is relatively rigid and sterically defined. This structure helps prevent unwanted side reactions, such as protodeboronation (cleavage of the C-B bond by a proton source), which can be more prevalent with boronic acids. illinois.edu Studies have shown that catechol-boronic ester bonds can be stabilized, even in aqueous environments under certain conditions. rsc.orgrsc.org

The phenylethyl group attached to the boron atom is a C(sp³)-hybridized alkyl substituent. Its electronic influence on the boron center is primarily through an inductive effect.

Inductive Effect: Alkyl groups are traditionally considered to be weakly electron-donating (+I effect) relative to hydrogen. However, recent computational studies suggest that there is no significant difference in the inductive effects among various alkyl groups (e.g., methyl, ethyl, isopropyl, tert-butyl) and that their electronic influence may be better described by polarizability. nih.govresearchgate.net In the context of the boronic ester, the phenylethyl group's primary role is to act as the nucleophilic component upon activation. Its electronic contribution is relatively subtle compared to the strong influence of the catechol's oxygen atoms.

Catalytic Transformations Involving 2-(2-phenylethyl)-1,3,2-Benzodioxaborole

2-(2-phenylethyl)-1,3,2-benzodioxaborole is a valuable partner in palladium- and nickel-catalyzed cross-coupling reactions, enabling the formation of C(sp²)–C(sp³) bonds, a structural motif of high importance in pharmaceuticals and materials science. nih.gov

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and alkylboron reagents are key to extending its scope to C(sp²)–C(sp³) linkages. mdpi.com While the coupling of alkylboron compounds can be more challenging than their aryl counterparts due to the potential for side reactions like β-hydride elimination, the use of stable boronic esters under optimized conditions provides a reliable route. mdpi.comscispace.com Notably, the very first examples of Suzuki-Miyaura coupling utilized catechol alkenylboronic esters, highlighting the foundational role of this ester type. nih.govacs.org

The reaction involves the coupling of the phenylethyl group from the boronic ester with an aryl or vinyl halide/triflate. A typical catalytic cycle involves oxidative addition of the electrophile to a Pd(0) complex, transmetalation of the phenylethyl group from the activated boronate to the Pd(II) center, and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst.

Representative Conditions for Pd-Catalyzed C(sp²)–C(sp³) Suzuki-Miyaura Coupling
Aryl HalideAlkylboron ReagentCatalyst / LigandBaseSolventYield (%)Reference
4-BromotolueneB-n-octyl-9-BBNPdCl₂(dppf)NaOHTHF86 mdpi.com
1-Bromo-4-fluorobenzeneAlkylboronic EsterPd₂(dba)₃ / AntPhosTMSOK1,4-Dioxane94 nih.gov
1-Iodo-4-nitrobenzene9-Butyl-9-BBNPd(PPh₃)₄K₃PO₄DMF72 scispace.com
Benzyl (B1604629) ChlorideAlkylboronic EsterPd₂(dba)₃ / AntPhosTMSOK1,4-Dioxane85 nih.gov

Nickel catalysts have emerged as powerful alternatives to palladium, particularly for challenging cross-coupling reactions involving less reactive electrophiles (e.g., aryl chlorides or ethers) and for C(sp³)–C(sp³) bond formation. mdpi.comrsc.org The fundamental steps of the catalytic cycle are analogous to those with palladium. Nickel's distinct electronic properties and lower cost make it an attractive option for C(sp²)–C(sp³) couplings involving alkylboron reagents like 2-(2-phenylethyl)-1,3,2-benzodioxaborole. These reactions often require specific ligands to promote the desired reactivity and suppress side reactions. mdpi.comresearchgate.net

Examples of Ni-Catalyzed B-Alkyl Cross-Coupling
ElectrophileAlkylboron ReagentCatalyst / LigandBase / AdditiveSolventYield (%)Reference
4-Methoxy-bromobenzeneB-sec-butyl-9-BBNNiCl₂(dppp)NaOHTHF/H₂O79 mdpi.com
Aryl PivalateB-alkyl-9-BBNNi(cod)₂ / PCy₃K₃PO₄Toluene87 mdpi.com
Aryl BromideAlkyltrifluoroborateNiCl₂(dme) / dtbbpyCs₂CO₃tAmylOH85 semanticscholar.org
Aryl BromideAlkyl Borane (B79455)NiCl₂·glyme / dtbbpyDMAPCH₃OH74 nih.gov

The efficiency of cross-coupling reactions involving 2-(2-phenylethyl)-1,3,2-benzodioxaborole is highly dependent on the kinetics of the transmetalation and reductive elimination steps.

Transmetalation: This is often the rate-determining step of the catalytic cycle. Mechanistic studies have revealed crucial insights:

Direct Transfer: Contrary to earlier assumptions, boronic esters can undergo transmetalation directly to the palladium center without prior hydrolysis to the boronic acid. acs.orgillinois.edu

Rate Enhancement: The use of boronic esters can lead to significant rate enhancements for the transfer of the organic group compared to boronic acids. acs.orgillinois.edu The specific structure of the diol component of the ester plays a critical role.

Stereochemistry: For C(sp³)-boron reagents, transmetalation proceeds with retention of stereochemistry at the carbon center. nih.gov

Mechanism: The process involves the formation of a pre-transmetalation intermediate containing a Pd–O–B linkage. nih.govacs.org The transfer of the alkyl group is facilitated by the formation of an "ate" complex with a base, which increases the group's nucleophilicity. Two features are critical for this step: the ability to create a vacant coordination site on the palladium atom and the nucleophilic character of the ipso-carbon attached to boron. acs.org

Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are released from the metal center.

Competition with β-Hydride Elimination: For alkylpalladium intermediates, such as the one formed after transmetalation of the phenylethyl group, reductive elimination is in direct competition with β-hydride elimination. mdpi.com The phenylethyl group contains β-hydrogens, making this an important potential side reaction that leads to the formation of styrene (B11656) and a palladium-hydride species.

Role of Ligands: The choice of ligand is critical in promoting reductive elimination over β-hydride elimination. Bulky, electron-rich ligands often accelerate reductive elimination, stabilizing the transition state and leading to higher product yields. scispace.com

Intermediate Geometry: Reductive elimination typically proceeds from a cis-dialkylpalladium(II) complex. The rate of this step can be influenced by the steric and electronic properties of both the ligands and the coupling partners. rsc.org Computational studies have been instrumental in mapping the energy profiles of these competing pathways. nih.gov

Ligand Design and Optimization for Enhanced Catalytic Performance

While 1,3,2-Benzodioxaborole (B1584974), 2-(2-phenylethyl)- primarily serves as a reagent in organic synthesis, its interaction with transition metal catalysts, particularly in cross-coupling reactions, is of significant interest. The performance of these catalytic systems is heavily dependent on the ligand coordinated to the metal center. Ligand design focuses on modifying the steric and electronic properties of the catalyst to improve reaction yield, selectivity, and turnover frequency. scholaris.ca

The optimization of catalytic performance for reactions involving boronic esters like 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- involves a systematic approach to ligand selection. Key considerations include the ligand's bite angle, cone angle, and electronic character (whether it is electron-donating or electron-withdrawing). These factors influence the stability of catalytic intermediates and the rates of crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.

For instance, in Suzuki-Miyaura coupling reactions, where the boronic ester transfers its organic group to a palladium center, the choice of phosphine-based ligands or N-heterocyclic carbenes (NHCs) is critical. Electron-rich, bulky ligands are often employed to promote the oxidative addition step and facilitate the reductive elimination that forms the final product. The intentional incorporation of specific steric and electronic features is a core principle of modern ligand design. scholaris.ca

Table 1: Common Ligand Classes and Their Influence on Catalysis

Ligand ClassKey FeaturesTypical Effect on Catalysis
TrialkylphosphinesElectron-donating, sterically demandingEnhance oxidative addition, stabilize low-coordination species
TriarylphosphinesModifiable electronics (via ring substitution), variable steric bulkVersatile, widely used in cross-coupling, balances stability and reactivity
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunableForm highly stable and active catalysts, resistant to decomposition
Bidentate PhosphinesDefined bite angle, chelation effectIncreased catalyst stability, can influence selectivity

Other Strategic Organic Transformations

Homologation and Chain Extension Reactions

Homologation reactions provide a powerful method for extending the carbon chain of a molecule by a single carbon atom in a controlled manner. For boronic esters such as 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)-, the Matteson homologation is a highly effective and stereoselective one-carbon chain extension strategy. uni-saarland.de This process typically involves the reaction of the boronic ester with a lithiated halomethyl carbenoid, such as (dichloromethyl)lithium, which forms an α-halo boronate complex. nih.gov

This intermediate then undergoes a 1,2-metallate rearrangement, where the 2-phenylethyl group migrates from the boron atom to the adjacent carbon, displacing a halide ion. This rearrangement is often highly stereospecific. The resulting α-haloboronic ester can then be treated with a nucleophile, such as a Grignard reagent, which leads to the formation of a new carbon-carbon bond with inversion of stereochemistry. uni-saarland.de This sequence allows for the iterative "growing" of carbon chains with precise control over the stereochemistry at each new center. nih.gov

More recent developments have explored palladium-catalyzed homologation reactions that avoid the use of stoichiometric organometallic reagents. st-andrews.ac.uk These methods utilize halomethylboronic acid pinacol (B44631) esters (Bpin) as carbenoid equivalents, which undergo oxidative addition to a Pd(0) center. st-andrews.ac.uk Subsequent chemoselective transmetalation with an arylboronic acid allows for a formal C1 insertion, yielding a homologated benzyl Bpin product. st-andrews.ac.ukresearchgate.net

Table 2: Reagents in Matteson-Type Homologation of Boronic Esters

StepReagent(s)PurposeIntermediate/Product
1. Carbenoid AdditionLiCHCl₂, CH₂Cl₂/n-BuLiFormation of α-chloro boronate complexα-chloro boronate
2. RearrangementThermal or Lewis acid-assisted (e.g., ZnCl₂)1,2-migration of the organic group from boron to carbonHomologated α-chloroboronic ester
3. Nucleophilic SubstitutionGrignard Reagent (e.g., RMgBr)Formation of a new C-C bondChain-extended boronic ester

Nucleophilic and Electrophilic Reactions at the Boron Center

The boron atom in 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- is trigonal planar and possesses a vacant p-orbital, rendering it Lewis acidic and thus highly electrophilic. This electronic deficiency is the defining feature of its reactivity, making the boron center a prime target for nucleophiles.

Nucleophilic attack at the boron atom is a fundamental step in many of its characteristic reactions. Nucleophiles such as hydroxide, alkoxides, or carbanions readily coordinate to the boron center to form a tetracoordinate boronate complex, often referred to as an "ate" complex. This complexation changes the hybridization of the boron from sp² to sp³, activating the C-B bond for subsequent transformations. For example, the formation of a boronate complex with a base is the requisite first step for the transmetalation stage in the Suzuki-Miyaura cross-coupling catalytic cycle.

While the boron center is strongly electrophilic, reactions where the compound itself acts as a nucleophile are not characteristic of the boron atom. However, the organic moiety attached to the boron can exhibit nucleophilic properties depending on its structure.

Table 3: Interaction of the Boron Center with Nucleophiles

NucleophileType of ReactionResulting SpeciesSignificance
Hydroxide (OH⁻)Lewis acid-base adduct formationHydroxy boronate complexActivation for transmetalation in Suzuki coupling
Alkoxide (RO⁻)Lewis acid-base adduct formationAlkoxy boronate complexIntermediate in certain coupling and homologation reactions
Carbanion (e.g., from R-Li)Nucleophilic additionTetracoordinate boronate complexKey step in homologation and functionalization reactions
Halide (X⁻)Adduct formationHaloboronate complexCan influence reactivity and stability

Investigation into Radical-Mediated Processes

The involvement of organoboron compounds in radical reactions represents a growing area of synthetic chemistry, offering alternatives to traditional polar, two-electron reaction pathways. nih.gov While less common than ionic reactions, radical-mediated processes involving boronic esters like 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- can provide novel routes for bond formation.

A key transformation is the generation of a carbon-centered radical from the C–B bond. This can be achieved under various conditions, including photoredox catalysis or through the use of radical initiators. Once formed, the 2-phenylethyl radical can participate in a range of subsequent reactions. These include:

Radical Addition: The radical can add to electron-deficient alkenes or alkynes, forming new carbon-carbon bonds in a process often mediated by a radical chain propagator like tributyltin hydride (Bu₃SnH). libretexts.org

Radical Coupling: The radical can couple with another radical species in a termination step.

Atom Transfer Radical Addition (ATRA): The radical can add to a multiple bond, followed by the abstraction of an atom (e.g., a halogen) from another molecule.

One notable application is the borono-Minisci reaction, where alkyl radicals generated from boronic acid derivatives are used to functionalize electron-deficient heteroarenes. nih.gov This approach leverages the mild conditions of radical chemistry to forge C-C bonds that are challenging to create using conventional methods.

Table 4: Potential Radical Reactions Involving the 2-Phenylethyl Moiety

Reaction TypeInitiator/MediatorPotential PartnerOutcome
Radical Deoxygenation (Barton-McCombie type)AIBN, Bu₃SnHXanthate derivativeConversion of a hydroxyl group to a hydrogen
Radical C-C Bond FormationPhotoredox CatalystActivated AlkeneAddition to the double bond
Radical Heteroarylation (Minisci-type)Silver Catalyst, OxidantProtonated HeteroareneFunctionalization of the heterocycle

Advanced Spectroscopic and Structural Elucidation Studies of 1,3,2 Benzodioxaborole, 2 2 Phenylethyl

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organoboron compounds, providing detailed information about the connectivity and chemical environment of atoms. For 1,3,2-Benzodioxaborole (B1584974), 2-(2-phenylethyl)-, a combination of ¹H, ¹³C, and ¹¹B NMR spectroscopy allows for a comprehensive structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The phenylethyl group is expected to show a characteristic A₂B₂ spin system, appearing as two triplets. The methylene (B1212753) protons adjacent to the phenyl ring (-CH₂-Ph) are typically observed around 2.9 ppm, while the methylene protons adjacent to the boron atom (B-CH₂-) are expected at a lower field, around 1.2-1.5 ppm. The aromatic region of the spectrum would display signals for the protons on the monosubstituted phenyl ring (typically between 7.2 and 7.4 ppm) and the ortho-disubstituted catechol ring of the benzodioxaborole moiety (around 6.8 to 7.2 ppm). libretexts.orgcompoundchem.com

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. libretexts.orglibretexts.org The aliphatic carbons of the ethyl bridge are expected in the upfield region, with the B-CH₂ carbon appearing around 15-25 ppm and the -CH₂-Ph carbon around 35-45 ppm. oregonstate.educompoundchem.com The aromatic region would show signals for the six carbons of the phenyl ring and the four distinct carbons of the benzodioxaborole ring, typically in the range of 110-150 ppm. libretexts.org The carbon atom directly bonded to boron may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus. libretexts.org

¹¹B NMR Spectroscopy: ¹¹B NMR is particularly diagnostic for boron-containing compounds as the chemical shift is highly sensitive to the coordination number and geometry of the boron atom. nih.govnorthwestern.edu For 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)-, the boron atom is tricoordinate (sp² hybridized) and part of a boronate ester. This environment typically results in a single, relatively broad resonance in the ¹¹B NMR spectrum in the range of δ = +23 to +34 ppm, with BF₃·OEt₂ as the reference. northwestern.edulookchem.comsdsu.edu This chemical shift value clearly distinguishes it from tetracoordinate boronate species, which appear at much higher fields (δ = +2 to +15 ppm). scielo.org.mxnih.gov

Predicted NMR Spectroscopic Data for 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)-
NucleusAssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
¹HB-CH₂-~ 1.2 - 1.5Triplet
-CH₂-Ph~ 2.9Triplet
Benzodioxaborole Ar-H~ 6.8 - 7.2Multiplet
Phenyl Ar-H~ 7.2 - 7.4Multiplet
¹³CB-CH₂-~ 15 - 25-
-CH₂-Ph~ 35 - 45-
Benzodioxaborole Ar-C~ 110 - 125-
Phenyl Ar-C~ 125 - 140-
Benzodioxaborole Ar-C-O~ 145 - 150-
¹¹B-B(O)₂-~ 23 - 34Broad Singlet

Dynamic NMR (DNMR) techniques are powerful for investigating molecular motions and chemical exchange processes that occur on the NMR timescale. For 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)-, several dynamic processes could be studied.

Variable-temperature (VT) NMR experiments can provide insights into the conformational dynamics, such as restricted rotation around the C-B and C-C single bonds of the phenylethyl linker. At low temperatures, the rotation might become slow enough to observe distinct signals for otherwise equivalent protons or carbons, allowing for the determination of the rotational energy barrier.

Furthermore, boronate esters are known to participate in dynamic covalent chemistry, undergoing rapid exchange with diols or water. mdpi.comresearchgate.net DNMR techniques, such as 2D exchange spectroscopy (EXSY), could be employed to study the kinetics of the reversible formation of the benzodioxaborole ring from 2-phenylethylboronic acid and catechol. rsc.org These studies are crucial for understanding the stability and reactivity of the compound in various chemical environments. The rate of exchange can be quantified by analyzing the coalescence of signals or through the appearance of cross-peaks in EXSY spectra. mdpi.com

Electronic Spectroscopy for Understanding Molecular Orbitals

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing valuable information about its molecular orbitals and electronic structure.

UV-Visible Absorption: The UV-Vis spectrum of 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- is expected to be dominated by π→π* electronic transitions within the aromatic systems. The spectrum would likely resemble that of its close analog, 2-phenyl-1,3,2-benzodioxaborole (B1347076), as the ethyl linker does not significantly participate in conjugation. The absorption profile is anticipated to show two main bands. A strong absorption band is expected below 250 nm, corresponding to transitions localized on the phenyl ring. A second, typically structured absorption band is predicted to appear between 270 and 290 nm, which can be assigned to electronic excitations primarily localized on the catecholborane moiety. lookchem.comresearchgate.netacs.org

Predicted Electronic Absorption Data for 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)-
Transition TypePredicted λmax (nm)Assignment
π→π~ 230 - 250Phenyl Ring Chromophore
π→π~ 270 - 290Catecholborane Chromophore

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. By measuring the binding energies of core-level electrons, XPS can provide a detailed picture of the electronic environment of each element in 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)-.

The high-resolution XPS spectrum would show characteristic peaks for boron (B 1s), carbon (C 1s), and oxygen (O 1s).

B 1s: The binding energy for the B 1s core level is highly indicative of its chemical state. For a boronate ester where boron is bonded to two oxygen atoms, the B 1s peak is expected to appear in the range of 191.5 to 192.5 eV. researchgate.netthermofisher.com This value is significantly higher than that for elemental boron (~187 eV) but lower than that for boron oxide (B₂O₃, ~193 eV). thermofisher.com

O 1s: The O 1s spectrum would show a primary component around 532.5 - 533.5 eV, characteristic of oxygen atoms in a C-O-B linkage. xpsfitting.comthermofisher.com

C 1s: The C 1s spectrum would be more complex, consisting of multiple overlapping peaks. The main component, centered at ~284.8 eV, would correspond to the C-C and C-H bonds of the aromatic rings and the ethyl linker. A distinct shoulder or a separate peak at a higher binding energy, around 286.0 eV, would be attributable to the carbon atoms directly bonded to oxygen (C-O) in the catechol ring. cardiff.ac.uk

Predicted XPS Core-Level Binding Energies for 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)-
Core LevelPredicted Binding Energy (eV)Chemical Environment
B 1s191.5 - 192.5B(O)₂-C
C 1s~ 284.8C-C, C-H
~ 286.0C-O
O 1s532.5 - 533.5C-O-B

Vibrational Spectroscopy (Infrared and Raman)

Key characteristic vibrational frequencies for 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- would include:

B-O Stretching: The asymmetric stretching of the B-O bonds in the dioxaborole ring is expected to produce a very strong and characteristic band in the IR spectrum, typically between 1320 and 1380 cm⁻¹. The symmetric B-O stretch would be more prominent in the Raman spectrum.

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of bands above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the ethyl bridge will be observed in the 2850-2960 cm⁻¹ region. nih.govnist.gov

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl and catechol rings will give rise to several bands in the 1450-1610 cm⁻¹ region. These are often strong in both IR and Raman spectra.

C-B Stretching: The C-B bond stretching vibration is expected to be in the range of 1100-1200 cm⁻¹, though it may be weak and coupled with other vibrations.

Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)-
Frequency Range (cm⁻¹)AssignmentExpected IR IntensityExpected Raman Intensity
3020 - 3100Aromatic C-H StretchMediumMedium
2850 - 2960Aliphatic C-H StretchMedium-StrongMedium-Strong
1450 - 1610Aromatic C=C StretchMedium-StrongStrong
1320 - 1380Asymmetric B-O StretchVery StrongWeak
~ 1250Aromatic C-O StretchStrongMedium
1100 - 1200C-B StretchWeak-MediumWeak-Medium

Analysis of Characteristic Vibrational Modes of the Benzodioxaborole Ring and Phenylethyl Moiety

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and structural features of a molecule. The vibrational spectrum of 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- is expected to be a composite of the characteristic modes of the benzodioxaborole ring and the phenylethyl side chain.

The benzodioxaborole moiety , often referred to as a catechol boronate ester, possesses several distinct vibrational modes. A prominent feature in the IR spectra of such compounds is the B-O stretching vibration, which typically appears in the range of 1361-1356 cm⁻¹ researchgate.net. The precise position of this band can be influenced by the nature of the substituent on the boron atom. Additionally, vibrations associated with the aromatic part of the benzodioxaborole system are expected. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which typically manifest in the 1600-1450 cm⁻¹ region mdpi.com.

The phenylethyl moiety contributes its own set of characteristic vibrations. The monosubstituted benzene (B151609) ring will exhibit aromatic C-H stretching vibrations, generally observed between 3100 and 3000 cm⁻¹ vscht.cz. Aromatic C=C stretching bands are also expected in the 1600-1450 cm⁻¹ range, potentially overlapping with those from the benzodioxaborole ring vscht.cz. The ethyl linker (-CH₂-CH₂-) will show aliphatic C-H stretching vibrations in the 3000-2850 cm⁻¹ region libretexts.org. Furthermore, characteristic bending vibrations (scissoring, rocking, wagging, and twisting) for the CH₂ groups will be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).

A summary of the expected characteristic vibrational modes for 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- is presented in the interactive data table below.

Vibrational ModeMoietyExpected Wavenumber Range (cm⁻¹)References
Aromatic C-H StretchBenzodioxaborole, Phenyl3100-3000 vscht.cz
Aliphatic C-H StretchEthyl3000-2850 libretexts.org
Aromatic C=C StretchBenzodioxaborole, Phenyl1600-1450 mdpi.comvscht.cz
B-O StretchBenzodioxaborole1361-1356 researchgate.net
CH₂ Bending (Scissoring)Ethyl~1465 vscht.cz
Aromatic C-H Out-of-Plane BendPhenyl900-675 vscht.cz

X-ray Diffraction Crystallography

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction analysis would be expected to reveal key geometric parameters for 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)-. The benzodioxaborole ring system is anticipated to be largely planar, a common feature in related catechol boronate esters nih.gov. The boron atom is expected to adopt a trigonal planar geometry, being sp² hybridized wiley-vch.de.

Based on crystallographic data of analogous compounds, a table of expected bond lengths and angles can be proposed.

ParameterExpected ValueReferences
B-O Bond Length~1.37 Å nih.gov
B-C Bond Length~1.56 Å nih.gov
C-C (Aromatic) Bond Length~1.39 Å mdpi.com
C-C (Aliphatic) Bond Length~1.54 Å mdpi.com
O-B-O Bond Angle~112° nih.gov
C-B-O Bond Angle~124° nih.gov
C-C-C (Aliphatic) Bond Angle~109.5° mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

The way in which molecules of 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- arrange themselves in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. The presence of two aromatic rings, one in the benzodioxaborole system and one in the phenylethyl group, suggests that π-π stacking interactions could be a significant factor in the crystal packing researchgate.netresearchgate.net. These interactions, where the electron clouds of adjacent aromatic rings attract each other, can lead to the formation of columnar or herringbone packing motifs mpg.de.

Computational Chemistry and Theoretical Modeling of 1,3,2 Benzodioxaborole, 2 2 Phenylethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into electron distribution, molecular orbital energies, and other properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) Studies for Ground-State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy for many molecular systems. A typical DFT study on 1,3,2-Benzodioxaborole (B1584974), 2-(2-phenylethyl)- would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a wealth of information about its ground-state properties could be calculated.

These properties would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and its kinetic stability. A smaller gap generally suggests that the molecule is more likely to be reactive.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of a molecule's electronic structure.

For 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)-, high-level ab initio calculations would serve to benchmark the results obtained from more computationally efficient DFT methods. They would provide a more precise determination of properties like ionization potential, electron affinity, and electronic transition energies, which are critical for understanding its behavior in chemical reactions and its interaction with light.

Elucidation of Reaction Mechanisms Through Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify key structures and determine the energetic feasibility of a proposed mechanism.

Characterization of Transition States and Intermediates

A key aspect of studying a reaction mechanism is the identification and characterization of all stationary points along the reaction coordinate, including reactants, products, intermediates, and transition states. For a reaction involving 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)-, computational methods would be used to locate the geometry of any transient intermediates and the high-energy transition states that connect them.

The characterization of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometry of the transition state provides valuable insights into the bond-breaking and bond-forming processes that occur during the reaction.

Calculation of Reaction Energy Profiles and Kinetic Parameters

Once all the relevant stationary points on the potential energy surface have been located and characterized, a reaction energy profile can be constructed. This profile plots the relative energies of the reactants, intermediates, transition states, and products, providing a visual representation of the energy changes that occur throughout the reaction.

From this profile, important kinetic parameters such as the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be calculated. This information is crucial for predicting the rate of a reaction and understanding how different factors, such as temperature and solvent, might influence it.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for its identification and characterization, especially when experimental data is scarce. For 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)-, theoretical calculations could provide predicted spectra for techniques such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy.

The predicted spectra can be compared with experimental data to confirm the structure of a newly synthesized compound or to aid in the interpretation of complex experimental spectra. For example, calculated IR frequencies can help assign specific vibrational modes to observed absorption bands, while calculated NMR chemical shifts can assist in the assignment of peaks in the experimental NMR spectrum.

Computational Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation, and computational methods have become indispensable for the accurate prediction and interpretation of NMR spectra. For 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)-, quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to simulate ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.

The standard approach involves a two-step process. First, the molecule's geometry is optimized to find its lowest energy conformation. This is typically performed using a specific DFT functional, such as B3LYP, and a basis set like 6-31G*. Following optimization, NMR shielding tensors are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method with a more robust basis set, for instance, 6-311++G(d,p), to enhance accuracy. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory.

Solvation effects are critical for accurate predictions, as experimental NMR is typically performed in solution. researchgate.net These can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium.

The following table provides an illustrative example of the kind of data generated from a DFT calculation of ¹³C NMR chemical shifts for the aromatic carbons of the 1,3,2-Benzodioxaborole moiety.

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical output from a quantum chemical calculation.

Similarly, spin-spin coupling constants (J-values) can be computed. These values are particularly sensitive to the molecule's geometry, especially dihedral angles, as described by the Karplus relationship. Computational models can accurately predict these couplings, aiding in the detailed conformational analysis of the flexible 2-phenylethyl side chain.

Theoretical Determination of Electronic Excitation Energies and Spectra

The electronic properties and optical response of 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- can be investigated by calculating its electronic excitation energies, which correspond to the absorption bands observed in UV-Visible (UV-Vis) spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, providing a balance between computational cost and accuracy for medium-sized organic molecules. mdpi.comrsc.org

The process begins with an optimized ground-state geometry, upon which the TD-DFT calculation is performed. arxiv.org This yields a series of vertical excitation energies, representing electronic transitions from occupied to unoccupied molecular orbitals (e.g., HOMO to LUMO). arxiv.org Associated with each excitation is an oscillator strength, a dimensionless quantity that predicts the intensity of the corresponding absorption peak. arxiv.org

The choice of DFT functional is crucial for obtaining results that correlate well with experimental spectra. arxiv.org Functionals like B3LYP, PBE0, and CAM-B3LYP, combined with diffuse and polarization functions in the basis set (e.g., 6-311++G(d,p)), are frequently used. arxiv.orgresearchgate.net Solvent effects are also important and are typically included via the PCM formalism to simulate the spectral shifts observed in different media. researchgate.net

A representative output from a TD-DFT calculation is shown in the table below, detailing the primary electronic transitions predicted for the molecule.

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical output from a TD-DFT calculation.

Analysis of the molecular orbitals involved in these transitions can reveal their nature, such as π→π* or n→π* transitions, providing insight into the electronic structure of the benzodioxaborole and phenylethyl chromophores.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum mechanical calculations provide detailed electronic information on static structures, Molecular Dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior and conformational landscape of molecules over time. nih.govacs.org For 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)-, MD simulations are particularly valuable for studying the flexibility of the 2-phenylethyl side chain and the influence of the solvent environment on its structure. nih.govresearchgate.net

In an MD simulation, the molecule is treated as a classical system of atoms connected by springs, with interactions governed by a force field (e.g., OPLS, AMBER, CHARMM). Newton's equations of motion are solved iteratively to trace the trajectory of each atom over a period, typically nanoseconds to microseconds. This allows for the sampling of a wide range of molecular conformations. nih.gov

The conformational flexibility of the phenylethyl group is primarily defined by the dihedral angles along the C-C single bonds of the ethyl linker. researchgate.net MD simulations can map the potential energy surface associated with the rotation of these bonds, identifying low-energy conformers and the barriers between them. nih.gov

Solvation effects are explicitly modeled by immersing the molecule in a box of solvent molecules (e.g., water, methanol). nih.govnih.gov This allows for the direct observation of solvent-solute interactions, such as hydrogen bonding and solvophobic effects, which can significantly influence the preferred conformation of the molecule. nih.govnih.gov Analysis of the simulation can reveal the structure of the solvent shell around the molecule and quantify the stability of different conformers in a specific medium.

The table below summarizes typical parameters and key analyses performed in an MD simulation study.

By integrating quantum mechanics with molecular dynamics, a comprehensive theoretical picture of 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- can be constructed, linking its atomic-level structure to its macroscopic properties.

Applications in Advanced Materials Science and Supramolecular Assembly

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, constructed from organic building blocks linked by strong covalent bonds. asu.edutcichemicals.com Boronate ester linkages are among the most utilized connections in COF chemistry due to the reversible nature of their formation, which allows for error correction during synthesis and leads to highly crystalline materials. tcichemicals.comtcichemicals.com

Role as Building Blocks in Boronate Ester-Linked COFs

In principle, 1,3,2-Benzodioxaborole (B1584974), 2-(2-phenylethyl)- could serve as a monofunctional "capping" or "modifying" agent in the synthesis of boronate ester-linked COFs. Typically, COF synthesis involves the reaction of multitopic building blocks (e.g., diboronic acids with tri- or tetra-ols) to form an extended network. tcichemicals.com A monofunctional linker like 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- would not lead to network formation on its own but could be used to:

Control Crystal Growth: By introducing a monofunctional unit, the polymerization process can be modulated, potentially influencing the size and morphology of the resulting COF crystals.

Functionalize Pore Surfaces: If incorporated at the edges or defects of a COF structure, the phenylethyl groups would decorate the internal pore surfaces, altering their chemical environment.

Study Reaction Mechanisms: Its use could help in fundamental studies to understand the kinetics and thermodynamics of boronate ester formation in COF synthesis.

Influence of the 2-(2-phenylethyl) Substituent on COF Topology and Porosity

The 2-(2-phenylethyl) substituent is a non-planar, flexible group. If this molecule were to be integrated into a COF structure, this substituent would have a significant impact:

Steric Effects: The bulkiness of the phenylethyl group would influence the packing of the COF layers. Unlike planar substituents which might favor close π-π stacking, the phenylethyl group would likely introduce steric hindrance, potentially increasing the interlayer spacing.

Porosity Modification: By projecting into the pores of a COF, the phenylethyl groups would reduce the effective pore size and alter the pore shape. This could be leveraged to create COFs with tailored porosity for specific molecular separation applications.

Host-Guest Interactions: The aromatic ring of the phenylethyl group could engage in π-π and CH-π interactions with guest molecules, enhancing the binding affinity and selectivity of the COF for certain analytes.

Table 1: Potential Influence of Substituents on Boronate Ester-Linked COF Properties

Substituent PropertyPotential Effect on COF Structure
Size/Bulk Influences interlayer spacing and crystal packing.
Flexibility Affects the conformational freedom of the framework.
Polarity Modifies the surface chemistry of the pores.
Aromaticity Introduces potential for π-π stacking and specific guest interactions.

Development of Functional Polymeric Materials

The incorporation of specific functional moieties into polymers is a key strategy for developing materials with tailored properties for a wide range of applications, from biomedicine to electronics. nih.govsigmaaldrich.comnih.gov

Strategies for Incorporating Benzodioxaborole Moieties into Polymer Architectures

While direct polymerization of 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- is not feasible due to its monofunctionality, the benzodioxaborole moiety can be incorporated into polymer chains through several established methods:

Post-Polymerization Modification: A pre-formed polymer containing reactive groups (e.g., hydroxyl, amino, or halide groups) could be chemically modified to attach the benzodioxaborole unit. For instance, a polymer with pendant catechol groups could react with 2-phenylethylboronic acid to form the desired benzodioxaborole ester.

Copolymerization of a Functional Monomer: A vinyl or other polymerizable group could be introduced onto the phenylethyl or benzodioxaborole ring system. The resulting monomer could then be copolymerized with other monomers to yield a functional polymer. rsc.org Boron-containing polymers are of significant interest for creating materials for sensing, catalysis, and biomedical applications. rsc.org

Novel Catalytic Systems and Ligand Scaffolds

The design of ligands is central to the development of new transition metal catalysts with enhanced activity, selectivity, and stability. escholarship.orgchiba-u.jp

Designing Benzodioxaborole-Based Ligands for Transition Metal Catalysis

The 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- scaffold could be modified to act as a ligand for transition metal catalysis. The boron atom is a Lewis acid and is generally not directly involved in coordination to a transition metal in the same way a phosphine (B1218219) or amine would be. nih.gov However, the molecule could be functionalized to incorporate donor atoms.

For example, the phenyl ring of the phenylethyl group or the catechol ring could be substituted with phosphino, amino, or pyridyl groups. These donor atoms would then coordinate to a transition metal center. In such a ligand, the benzodioxaborole moiety would be a "remote" substituent with the potential to influence the catalytic activity through:

Electronic Tuning: The electron-withdrawing or -donating properties of the benzodioxaborole group could modulate the electron density at the metal center, thereby affecting its reactivity.

Steric Control: The bulky nature of the entire ligand scaffold could create a specific steric environment around the metal, influencing the selectivity of the catalytic reaction (e.g., regioselectivity or enantioselectivity).

Substrate Recognition: The benzodioxaborole unit could potentially act as a recognition site for substrates containing diol functionalities, bringing them into proximity with the catalytic metal center. This could be a strategy for developing highly selective catalysts for reactions involving sugars or other diol-containing molecules.

While the direct application of 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- as a ligand is not reported, the principles of ligand design suggest that its derivatives could offer interesting possibilities in the field of homogeneous catalysis. nih.gov

Comparative and Structure Reactivity Relationship Studies

Comparative Analysis with Other Cyclic Boronic Esters (e.g., Pinacolboronic Esters)

The properties of 1,3,2-Benzodioxaborole (B1584974), 2-(2-phenylethyl)- are best understood when contrasted with other widely used cyclic boronic esters, such as those derived from pinacol (B44631) (pinacolboronic esters).

Differential Reactivity and Stability Profiles of Benzodioxaboroles vs. Dioxaborolanes

Benzodioxaboroles, derived from catechol, generally exhibit higher reactivity compared to their dioxaborolane counterparts, such as pinacolboronic esters. This enhanced reactivity is primarily attributed to the greater Lewis acidity of the boron center in the benzodioxaborole system. The oxygen atoms of the catechol moiety are attached to an aromatic ring, which imparts a significant electron-withdrawing inductive effect. This effect decreases the electron density on the boron atom, making it more electrophilic and thus more susceptible to nucleophilic attack, a key step in many of its reactions, including the transmetalation step of the Suzuki-Miyaura cross-coupling reaction.

The stability of boronate esters is a critical factor in their synthetic applications. While benzodioxaboroles are sufficiently stable for many applications, their heightened reactivity can sometimes lead to undesired side reactions. The choice between a benzodioxaborole and a pinacolboronic ester often represents a trade-off between reactivity and stability, tailored to the specific requirements of a synthetic transformation.

Impact of Ring Strain and Aromaticity on Boron Center Reactivity

The five-membered dioxaborole ring in both benzodioxaboroles and pinacolboronic esters possesses a degree of ring strain. This strain can influence the geometry at the boron center, potentially making it more amenable to tetrahedralization upon nucleophilic attack, which can contribute to its reactivity.

In the case of 1,3,2-benzodioxaboroles, the fusion of the dioxaborole ring to a benzene (B151609) ring introduces the element of aromaticity. The sp2-hybridized carbon atoms of the benzene ring have a significant influence on the electronic properties of the attached oxygen atoms. This aromatic system enhances the electron-withdrawing nature of the catechol backbone, further increasing the electrophilicity of the boron atom. This electronic effect is a dominant factor in the heightened reactivity of benzodioxaboroles. While difficult to quantify separately from the electronic effects, the rigidity of the fused ring system in benzodioxaboroles may also contribute to a slightly different strain energy compared to the more flexible substituted dioxaborolane ring of pinacol esters, which in turn can subtly influence reactivity.

Examination of Steric and Electronic Effects of Alkyl vs. Aryl Substituents at the 2-Position

The nature of the substituent at the 2-position of the 1,3,2-benzodioxaborole ring plays a crucial role in modulating the compound's reactivity. The comparison between an alkyl group, such as the 2-phenylethyl group, and an aryl group provides insight into these effects.

Comparison with 2-Phenyl-1,3,2-benzodioxaborole (B1347076) and Its Derivatives

When comparing 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- with its aryl counterpart, 2-phenyl-1,3,2-benzodioxaborole, both steric and electronic differences come into play.

Steric Effects: The 2-phenylethyl group is more sterically demanding than a simple phenyl group due to the ethyl linker, which provides greater conformational flexibility and a larger spatial footprint. This increased steric bulk can hinder the approach of reactants to the boron center, potentially slowing down reaction rates compared to the less hindered 2-phenyl analogue. The degree to which these steric effects influence reactivity is dependent on the specific reaction and the nature of the other reactants and catalysts involved.

Structure-Reactivity Relationships in Cross-Coupling and Other Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the structure of the organoboron reagent is critical. The transfer of the organic group from boron to palladium (transmetalation) is often the rate-determining step.

For 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)-, the transfer of the 2-phenylethyl group, a B-alkyl coupling, is generally considered more challenging than the transfer of an aryl group. This is due to the typically slower transmetalation rates of alkylboron compounds. The reactivity in such B-alkyl Suzuki-Miyaura couplings is highly dependent on the choice of catalyst, ligands, and base.

The combination of the electron-withdrawing benzodioxaborole backbone and the alkyl nature of the 2-phenylethyl substituent creates a unique reactivity profile. The increased Lewis acidity of the boron center in the catechol-derived ester can help to facilitate the transmetalation step, partially offsetting the inherent lower reactivity of the alkyl group. However, the steric bulk of the 2-phenylethyl group may still present a kinetic barrier. The successful application of this compound in cross-coupling reactions therefore requires careful optimization of reaction conditions to achieve efficient and selective bond formation.

Below is an interactive data table summarizing the key comparative points:

Feature1,3,2-Benzodioxaborole, 2-(2-phenylethyl)-Pinacolboronic Ester Analogue2-Phenyl-1,3,2-benzodioxaborole
Diol Backbone CatecholPinacolCatechol
Boron Lewis Acidity HighLowHigh
General Reactivity HigherLowerHigher
Stability ModerateHighModerate
2-Substituent Type Alkyl (Phenylethyl)Alkyl (Phenylethyl)Aryl (Phenyl)
Electronic Effect of 2-Substituent Weakly electron-donating (inductive)Weakly electron-donating (inductive)Inductive and resonance effects
Steric Hindrance of 2-Substituent Moderate to HighModerate to HighLow to Moderate
Reactivity in Cross-Coupling B-alkyl transfer, enhanced by catechol backboneB-alkyl transfer, generally slowerB-aryl transfer, generally faster

Chiral Analogues and Stereocontrol in Syntheses

The development of chiral analogues of boronic esters is a significant area of research for achieving stereocontrol in asymmetric synthesis. While specific chiral analogues of 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- are not widely reported, the principles can be extrapolated from related systems.

Chirality can be introduced into the benzodioxaborole system in several ways:

Chiral Catechol Backbone: Utilizing a chiral, non-racemic catechol derivative to form the benzodioxaborole ring would create a chiral environment around the boron atom. This chiral scaffolding can influence the stereochemical outcome of reactions at a prochiral center elsewhere in the molecule or in a reaction with a prochiral substrate.

Chiral Substituent at the 2-Position: While the 2-phenylethyl group itself is achiral, modification of this group to contain a stereocenter would result in a chiral organoboron reagent.

Formation of Chiral Boronate Complexes: The reaction of the achiral benzodioxaborole with a chiral Lewis base can generate a chiral boronate complex in situ, which can then act as a chiral reagent or catalyst.

A notable example in the broader field of chiral boron reagents is the use of TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives. These C2-symmetric diols can be used to prepare chiral boronic esters and have been successfully employed as ligands in various asymmetric transformations, demonstrating the potential for achieving high levels of stereocontrol. nih.govnih.gov Although not benzodioxaboroles, these systems highlight the efficacy of using chiral diols to create a well-defined chiral pocket around the boron center.

Recently, the catalytic enantioselective synthesis of benzoxaboroles, which are structurally related to benzodioxaboroles, has been reported. nih.gov This demonstrates the feasibility of achieving stereocontrol in reactions involving this class of boron heterocycles, suggesting that the development of chiral variants of 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- for applications in asymmetric synthesis is a promising avenue for future research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3,2-benzodioxaborole derivatives, and how does the introduction of a 2-phenylethyl substituent affect reactivity?

  • Methodological Answer : The compound can be synthesized via hydroboration reactions using catecholborane (1,3,2-benzodioxaborole) as a precursor. For example, treating olefins with catecholborane in THF yields substituted benzodioxaboroles . The 2-phenylethyl group is introduced via alkylation or cross-coupling reactions. The substituent's electron-donating nature enhances stability but may reduce electrophilic reactivity at the boron center. Key steps include strict anhydrous conditions and purification via column chromatography .

Q. How do structural features like bond angles and crystallographic data inform the stability of 1,3,2-benzodioxaborole derivatives?

  • Methodological Answer : X-ray crystallography reveals that the boron atom in 1,3,2-benzodioxaboroles adopts a trigonal planar geometry, with B–O bond lengths averaging 1.36–1.38 Å. The 2-phenylethyl group introduces steric effects, slightly distorting the planarity of the dioxaborole ring. These distortions correlate with reduced hydrolytic stability compared to unsubstituted analogs .

Q. What safety protocols are critical when handling 1,3,2-benzodioxaborole derivatives?

  • Methodological Answer : The compound is classified as flammable and corrosive (UN 2924). Storage under inert gas (N₂/Ar) at 2–8°C is mandatory. Personal protective equipment (PPE) including nitrile gloves, goggles, and flame-resistant lab coats is required. Spills should be neutralized with dry sand and disposed of as hazardous waste .

Advanced Research Questions

Q. How can NMR spectroscopy resolve contradictions in boron-containing product characterization?

  • Methodological Answer : ¹¹B NMR is critical for identifying boron environments: trigonal planar boron resonates at δ 28–32 ppm, while tetrahedral species (e.g., hydrolyzed boronic acids) appear at δ 10–15 ppm. For ¹H and ¹³C NMR, coupling patterns between the phenylethyl group and the dioxaborole ring help confirm regioselectivity. Contradictions in data (e.g., unexpected shifts) may indicate impurities or incomplete reactions, necessitating HSQC or HMBC experiments .

Q. What computational methods predict the reactivity of 1,3,2-benzodioxaboroles in catalytic cycles?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the boron center. Fukui indices identify nucleophilic attack sites, while Natural Bond Orbital (NBO) analysis quantifies charge distribution. For example, the 2-phenylethyl group’s +M effect lowers Lewis acidity, impacting Suzuki-Miyaura coupling efficiency .

Q. How does solvent polarity influence the stability and reactivity of 1,3,2-benzodioxaborole derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) stabilize the boron center via Lewis acid-base interactions, enhancing solubility but accelerating hydrolysis. Kinetic studies in THF/water mixtures show pseudo-first-order degradation (t₁/₂ = 4–6 hrs at pH 7). Nonpolar solvents (e.g., toluene) prolong stability but reduce reaction rates .

Key Research Gaps and Contradictions

  • Hydrolytic Stability : reports a melting point of 189–196°C, suggesting high thermal stability, while notes rapid hydrolysis in aqueous THF. This contradiction implies solvent-dependent degradation kinetics requiring further study.
  • Catalytic Applications : While highlights hydroboration utility, the 2-phenylethyl group’s steric effects may limit catalytic turnover in asymmetric reactions, necessitating ligand optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.